Product packaging for 4-(Pyrrolidin-2-yl)quinoline(Cat. No.:CAS No. 108831-50-1)

4-(Pyrrolidin-2-yl)quinoline

Cat. No.: B13608613
CAS No.: 108831-50-1
M. Wt: 198.26 g/mol
InChI Key: ZAWCKNBHYQFTSK-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) and Pyrrolidine (B122466) Heterocyclic Systems

The structure of 4-(Pyrrolidin-2-yl)quinoline incorporates two key heterocyclic rings: quinoline and pyrrolidine. Quinoline, a benzopyridine, is an aromatic heterocyclic compound first isolated from coal tar in 1834. iipseries.org Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.orgorientjchem.org This arrangement confers upon it a range of chemical properties that have made it a cornerstone in medicinal chemistry and materials science. numberanalytics.comsioc-journal.cn The quinoline nucleus is a component of many natural alkaloids, such as quinine (B1679958) and cinchonine, and is present in numerous synthetic compounds with a wide array of biological activities. iipseries.orgorientjchem.org

Pyrrolidine is a five-membered, saturated heterocyclic amine. openmedicinalchemistryjournal.com This ring system is a fundamental component of many natural products, including the amino acids proline and hydroxyproline, and alkaloids like nicotine. openmedicinalchemistryjournal.com The pyrrolidine ring's conformational flexibility and its ability to participate in hydrogen bonding and act as a chiral auxiliary have made it a valuable building block in organic synthesis. openmedicinalchemistryjournal.com The combination of these two distinct heterocyclic systems in this compound creates a unique molecular architecture with the potential for diverse chemical interactions and biological activities. nih.goviucr.org

Significance as a Privileged Scaffold in Chemical Synthesis and Biological Probe Development

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs and chemical probes. nih.govdtu.dk The quinoline ring system is widely recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents. orientjchem.orgnih.govmdpi.com

The linkage of the pyrrolidine ring to the quinoline core at the 4-position, as seen in this compound, further enhances its potential as a privileged structure. This combination allows for the exploration of structure-activity relationships by modifying both the quinoline and pyrrolidine rings. nih.govnih.gov The pyrrolidine moiety can introduce elements of three-dimensionality and chirality, which are often crucial for specific interactions with biological macromolecules. nih.gov Consequently, derivatives of this compound have been investigated for their potential as antileishmanial agents and for other biological activities. nih.gov

Historical Development and Early Synthetic Approaches to the Quinoline Core

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. iipseries.orgnumberanalytics.com One of the earliest and most well-known methods is the Skraup synthesis , developed in 1880, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnumberanalytics.com This and other classical named reactions have been fundamental to the production of a vast array of quinoline derivatives.

Several other key synthetic methods for the quinoline core were developed in the late 19th and early 20th centuries. These include:

Doebner-von Miller Reaction: This method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net

Combes Synthesis: This approach involves the condensation of anilines with β-diketones. iipseries.orgwikipedia.org

Friedländer Synthesis: This reaction is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgorientjchem.org

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgmdpi.com

Gould-Jacobs Reaction: This synthesis starts from an aniline and ethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com

These foundational synthetic strategies laid the groundwork for the creation of a diverse library of quinoline compounds, which in turn enabled the synthesis of more complex structures like this compound.

Overview of Key Research Domains and Methodological Advancements

Contemporary research on quinoline derivatives, including those bearing a pyrrolidine substituent, is highly interdisciplinary. Key research domains include medicinal chemistry, organic synthesis, and materials science. orientjchem.orgresearchgate.net In medicinal chemistry, there is a strong focus on discovering new therapeutic agents for a wide range of diseases. orientjchem.orgnih.gov For instance, quinoline-piperazine/pyrrolidine derivatives have been synthesized and evaluated for their antileishmanial activity. nih.gov

Significant methodological advancements in quinoline synthesis have emerged, moving beyond the classical named reactions. Modern approaches often focus on improving efficiency, atom economy, and environmental compatibility. mdpi.comscilit.com These advancements include:

Transition-metal-catalyzed reactions: Catalysts based on metals like palladium, copper, and rhodium have enabled novel and efficient ways to construct the quinoline ring system. mdpi.comnih.gov

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex quinoline derivatives in a single step from three or more starting materials, offering high efficiency and diversity. researchgate.netrsc.org

Photoredox catalysis and other green chemistry approaches: The use of light and environmentally benign catalysts is a growing area in quinoline synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net

C-H bond activation: This strategy allows for the direct functionalization of C-H bonds, providing a more direct and atom-economical route to substituted quinolines. mdpi.comscilit.com

These modern synthetic methods provide powerful tools for the synthesis and diversification of complex molecules like this compound, facilitating the exploration of their chemical and biological properties.

Interactive Data Table: Key Synthetic Methods for the Quinoline Core

Synthesis MethodYear DevelopedKey Reactants
Skraup Synthesis1880Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent iipseries.orgnumberanalytics.com
Doebner-von Miller Reaction1881Aniline, α,β-Unsaturated Carbonyl Compound researchgate.netresearchgate.net
Friedländer Synthesis18822-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group iipseries.orgorientjchem.org
Combes Synthesis1888Aniline, β-Diketone iipseries.orgwikipedia.org
Conrad-Limpach Synthesis1887Aniline, β-Ketoester wikipedia.orgmdpi.com
Gould-Jacobs Reaction1945Aniline, Ethyl ethoxymethylenemalonate wikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B13608613 4-(Pyrrolidin-2-yl)quinoline CAS No. 108831-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108831-50-1

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-pyrrolidin-2-ylquinoline

InChI

InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2

InChI Key

ZAWCKNBHYQFTSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for 4 Pyrrolidin 2 Yl Quinoline and Its Structural Analogs

De Novo Synthesis of the Quinoline (B57606) Moiety

The de novo synthesis of the quinoline core provides a versatile platform for introducing a wide array of substituents. Several classical and modern synthetic methods have been developed and refined to achieve this transformation, each with its own advantages and substrate scope.

Friedländer Condensation and its Modifications

The Friedländer synthesis, first reported in 1882, is a straightforward and widely used method for the synthesis of polysubstituted quinolines. researchgate.netwikipedia.orgnih.gov The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. nih.govminia.edu.egjk-sci.com

Two primary mechanisms have been proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration. wikipedia.org The second mechanism suggests the initial formation of a Schiff base between the 2-amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring. wikipedia.org Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is the initial step. acs.org

A significant challenge in the Friedländer synthesis is the regioselectivity when using unsymmetrical ketones. rsc.orgacs.org However, the use of ionic liquids as catalysts has been shown to improve regioselectivity significantly. acs.org Modifications to the classic Friedländer synthesis have been developed to overcome limitations such as the limited availability of 2-aminobenzaldehyde (B1207257) derivatives. semanticscholar.org One such modification involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then react with active methylene (B1212753) compounds to yield quinolines. semanticscholar.org Another modification utilizes the oxidative cyclization of 2-aminobenzyl alcohol with ketones, catalyzed by transition metals like ruthenium. researchgate.netjk-sci.com

Catalyst/ConditionsReactant AReactant BProductYieldReference
Acid or Base2-aminobenzaldehydeKetoneSubstituted quinolineVaries nih.govminia.edu.egjk-sci.com
Ionic Liquid2-amino acetophenoneEthyl methyl ketone2,3-dialkyl quinolineExcellent acs.org
Fe/AcOH2-nitrobenzaldehydeActive methylene compoundSubstituted quinolineHigh semanticscholar.org
Ruthenium catalyst2-aminobenzyl alcoholKetoneSubstituted quinolineHigh researchgate.netjk-sci.com

Gould-Jacobs Reaction for 4-Substituted Quinolines

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines and their derivatives. wikipedia.orgwikidoc.org This multi-step process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, which upon heating, undergoes cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors. mdpi.com The high temperatures required for the cyclization step can be a limitation, but the use of microwave irradiation has been shown to improve yields and shorten reaction times. ablelab.eu The Gould-Jacobs reaction has been instrumental in the synthesis of various commercially available drugs. mdpi.com

Reactant AReactant BKey IntermediateFinal ProductReference
AnilineDiethyl ethoxymethylenemalonate4-hydroxy-3-ethoxycarbonylquinoline4-hydroxyquinoline wikipedia.orgmdpi.com
5-amino-2,1,3-benzoselenadiazoleActivated enoletherAngularly annulated selenadiazolo[3,4-f]quinolone8-substituted 9-oxo-6,9-dihydro- nih.govchim.itwikipedia.orgselenadiazolo[3,4-f]quinoline arkat-usa.org

Pfitzinger Synthesis and Related Cyclizations

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

A notable limitation of the Pfitzinger reaction is that isatins with functional groups unstable under basic conditions cannot be used. nih.gov Despite this, the reaction has been widely applied in the synthesis of various bioactive molecules. researchgate.net Modifications to the original Pfitzinger reaction have been developed to improve yields and expand its substrate scope. researchgate.netresearchgate.net

Reactant AReactant BBaseProductReference
IsatinKetone or AldehydePotassium hydroxideSubstituted quinoline-4-carboxylic acid wikipedia.org
N-acyl isatinBase2-hydroxy-quinoline-4-carboxylic acid wikipedia.org

Combes/Conrad–Limpach Quinoline Synthesis

The Combes and Conrad-Limpach syntheses are two distinct yet related methods for preparing quinoline derivatives.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid, to produce 2,4-disubstituted quinolines. minia.edu.egiipseries.orgwikipedia.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis is a key consideration, with steric effects of the substituents playing a significant role in the rate-determining annulation step. wikipedia.org Modifications using a mixture of polyphosphoric acid (PPA) and an alcohol have been shown to be effective dehydrating agents. wikipedia.org

The Conrad–Limpach synthesis is used to prepare 4-hydroxyquinolines from the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction forms a Schiff base, which upon heating to high temperatures (around 250 °C), cyclizes to form the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The use of high-boiling, inert solvents can significantly improve the yields of this thermal cyclization. nih.govwikipedia.orgtandfonline.com The product exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the keto form generally predominating. wikipedia.org

SynthesisReactant AReactant BKey IntermediateProductReference
CombesAnilineβ-DiketoneSchiff base2,4-Disubstituted quinoline iipseries.orgwikipedia.org
Conrad-LimpachAnilineβ-KetoesterSchiff base4-Hydroxyquinoline wikipedia.orgsynarchive.com

Transition Metal-Catalyzed Coupling Reactions for Quinoline Core Construction

Transition metal-catalyzed reactions have become a dominant and powerful tool for the synthesis of complex quinoline scaffolds. ias.ac.in These methods offer several advantages over traditional synthetic routes, including milder reaction conditions, higher efficiency, and the ability to construct diverse molecular libraries from readily available starting materials. ias.ac.in A variety of transition metals, including palladium, copper, iron, and gold, have been employed to catalyze the formation of the quinoline ring. chim.itias.ac.inchemrevlett.com

These reactions often proceed through mechanisms such as C-H activation, cross-coupling reactions, and domino processes. ias.ac.in For instance, palladium-catalyzed Sonogashira coupling followed by cyclization is a known route. ias.ac.in Copper-catalyzed one-pot reactions involving anilines and aldehydes have also been developed, utilizing molecular oxygen as an economical and convenient oxidant. ias.ac.in The versatility of transition metal catalysis allows for the synthesis of a wide range of polysubstituted quinolines that might be difficult to access through classical methods. chim.itacs.org

CatalystReactant AReactant BReaction TypeProductReference
Palladium2-chloroquinolinesArylboronic acidsSuzuki-Miyaura couplingAryl-substituted quinolines chim.it
CopperAnilinesAldehydesC-H functionalization/C-N/C-C bond formationSubstituted quinolines ias.ac.in
IronBenzimidoyl chlorides1,6-enynesDomino reactionPolysubstituted quinolines ias.ac.in
Manganese(I) complex2-aminobenzyl alcoholsSecondary alcoholsAcceptorless dehydrogenative condensationSubstituted quinolines researchgate.net

Multicomponent Reactions (MCRs) for Quinoline Derivatization

Multicomponent reactions (MCRs) have emerged as a highly efficient and versatile strategy for the synthesis of diverse quinoline derivatives in a single step. researchgate.netrsc.orgrsc.org MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to construct complex molecular architectures from multiple starting materials in a convergent manner. researchgate.netrsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of various quinoline scaffolds. researchgate.net The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is particularly useful for generating tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. beilstein-journals.org The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns, making it a powerful tool for generating libraries of quinoline-based compounds for various applications. researchgate.netresearchgate.net

MCR TypeReactantsCatalyst/ConditionsProductReference
Povarov-typeAnilines, alkynes, paraformaldehyde(±) Camphor-10-sulfonic acid (CSA), microwave4-Arylated quinolines researchgate.net
Fe(III)/TBHP-mediatedMethanol (B129727), arylamines, alkynesFe(III)/TBHPSubstituted quinolines researchgate.net
Povarov reaction followed by oxidationAnilines, aldehydes, activated alkenesAcid catalysis, then MnO2Substituted quinolines beilstein-journals.org

Stereoselective Installation and Functionalization of the Pyrrolidinyl Moiety at C-4

The precise installation and subsequent functionalization of the pyrrolidine (B122466) ring at the C-4 position of the quinoline core are critical for developing new chemical entities with specific biological activities.

Asymmetric Synthesis Approaches (e.g., use of chiral auxiliaries, asymmetric catalysis)

Asymmetric synthesis is paramount in producing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. Chiral auxiliaries and asymmetric catalysis are two powerful strategies to achieve high stereoselectivity.

Chiral auxiliaries, such as oxazolidinones, have been effectively used in asymmetric reactions like aldol condensations. whiterose.ac.uk These auxiliaries can be modified to improve their recovery and reuse. iranchembook.ir For instance, introducing methyl groups to prolinol can create a tertiary alcohol that is more easily recovered. iranchembook.ir The C2 asymmetry of pyrrolidine-based auxiliaries has been leveraged for highly successful asymmetric alkylation of carboxylamide enolates, yielding products with high chemical yield and enantioselectivity. iranchembook.ir

Asymmetric catalysis, employing chiral catalysts, offers an efficient route to chiral molecules. Organocatalysts, such as those derived from proline and its derivatives, are widely used. nih.govmdpi.com For example, prolinamides have been used as organocatalysts in the asymmetric aldol reaction of isatins with acetone, providing the corresponding aldol products in high yields and moderate enantioselectivities. nih.gov Bifunctional catalysts, which possess both a metal center and functionalized ligands, can cooperatively activate substrates to enhance catalytic performance and achieve excellent enantioselectivity. ajchem-b.com Ruthenium complexes with chiral diamine ligands, for instance, are highly effective for the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com

Recent advancements have focused on developing novel chiral ligands and catalysts. frontiersin.org Chiral spiro iridium catalysts have demonstrated exceptional performance in the hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with up to 99.9% enantioselectivity. ajchem-b.com Furthermore, a multi-catalytic strategy combining organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis has been developed for the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs). frontiersin.org

A notable example of asymmetric synthesis involves the intramolecular aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, catalyzed by a chiral phosphoric acid. This method has been successfully applied to the synthesis of 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivity, leading to the total synthesis of natural products like (R)-bgugaine and (R)-irnidine. whiterose.ac.uk

Catalyst/AuxiliaryReaction TypeSubstratesProductEnantioselectivity/DiastereoselectivityYieldReference
Chiral Phosphoric AcidIntramolecular aza-MichaelProtected amine, α,β-unsaturated thioester2,2- and 3,3-spirocyclic pyrrolidinesHighHigh whiterose.ac.uk
(2R,5R)-2,5-bis-(ethoxycarbonyl)pyrrolidineAsymmetric alkylationCarboxylamide enolatesAlkylated carboxylic acidsHigh deGood iranchembook.ir
trans-4-Hydroxy-(S)-prolinamideAsymmetric aldol reactionIsatins, acetoneAldol productsUp to 80% eeUp to 99% nih.gov
Ru/TsDPENAsymmetric hydrogenation2-(pyridin-2-yl)quinoline derivativesChiral N and P-ligandsHigh eeNot specified ajchem-b.com
Chiral Spiro Iridium CatalystAsymmetric hydrogenationα-amino ketonesChiral β-amino alcoholsUp to 99.9% eeNot specified ajchem-b.com

Reductive Amination Strategies for Pyrrolidine Attachment

Reductive amination is a versatile and widely used method for introducing the pyrrolidine moiety. This strategy typically involves the reaction of a quinoline derivative bearing a carbonyl group (or a precursor) with a pyrrolidine derivative, followed by reduction of the resulting imine or enamine intermediate.

A common approach involves the reductive amination of a suitable quinoline aldehyde or ketone with a pyrrolidine derivative. For instance, commercially available quinoline aldehydes can be subjected to reductive amination with various amines, including pyrrolidine, followed by nucleophilic aromatic substitution to form trisubstituted quinolines. researchgate.net The synthesis of 2-(1-methylpyrrolidin-2-yl)ethylamine has been achieved through the reductive amination of 1-methylpyrrolidine-2-carbaldehyde. vulcanchem.com

In cases where the starting material is a ketone, it can first be converted to an oxime, which is then reduced to the corresponding amine. This amine can then undergo reductive amination to yield the final product. researchgate.net Raney-Ni is a common catalyst for the reduction of the oxime. researchgate.net

Starting Material (Quinoline)AmineReducing Agent/CatalystProductReference
Quinoline aldehydeVarious aminesNaBH₄Trisubstituted quinolines researchgate.net
1-methylpyrrolidine-2-carbaldehydeNot specifiedNot specified2-(1-methylpyrrolidin-2-yl)ethylamine vulcanchem.com
Quinoline oximeNot specifiedRaney-Ni, H₂Quinoline amine for subsequent reductive amination researchgate.net

Nucleophilic Substitution Reactions for Pyrrolidine Ring Introduction

Nucleophilic substitution reactions provide a direct method for attaching the pyrrolidine ring to the quinoline core, typically by displacing a leaving group on the quinoline ring with pyrrolidine as the nucleophile.

Aromatic nucleophilic substitution (SNA_r) is a key reaction in this context. For example, a chloro-substituted quinoline can react with pyrrolidine at elevated temperatures to yield the desired 4-(pyrrolidin-1-yl)quinoline derivative. researchgate.net In a chemoenzymatic synthesis of enantiomerically pure quinoline-based κ-opioid receptor agonists, nucleophilic substitution with pyrrolidine on a perhydroquinoline derivative resulted in the desired cis,trans-configured product through an inversion of configuration. nih.gov

The synthesis of various 2,4-disubstituted quinolines has been achieved through a sequence involving reductive amination followed by aromatic nucleophilic substitution. researchgate.net This highlights the synergy between different synthetic methodologies.

Quinoline SubstrateNucleophileConditionsProductReference
Chloro-substituted quinolinePyrrolidine100 °C4-(Pyrrolidin-1-yl)quinoline derivative researchgate.net
Perhydroquinoline derivative with a leaving groupPyrrolidineNot specifiedcis,trans-configured perhydroquinoline nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of 4-(pyrrolidin-2-yl)quinoline and its analogs is an increasingly important area of focus, aiming to develop more environmentally benign and sustainable processes.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it reduces waste and the use of hazardous substances. Several synthetic methods for quinoline derivatives have been adapted to be solvent-free.

For instance, the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines has been achieved through microwave-accelerated regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline (B193633) with amines under solvent-free and catalyst-free conditions. researchgate.net Similarly, a one-step heterogeneous catalytic cyclization has been used to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted for the solvent-free synthesis of 1-(4-phenylquinolin-2-yl)pyrrolidine-2,5-dione.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org

This technology has been successfully applied to the synthesis of various quinoline derivatives. For example, a series of pyrrolidinyl-quinoline based pyrazoline derivatives were synthesized via a Michael addition reaction under microwave irradiation. researchgate.net The synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) derivatives has also been achieved using a microwave-assisted condensation reaction. arabjchem.org Furthermore, an efficient one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines in the presence of POCl₃ and malonic acid has been reported. asianpubs.org

The use of microwave irradiation is often combined with other green chemistry principles, such as the use of solvent-free conditions, further enhancing the sustainability of the synthetic process. rsc.org

Reaction TypeStarting MaterialsConditionsProductKey AdvantagesReference
Nucleophilic Aromatic Substitution4,7-dichloroquinoline, aminesMicrowave, solvent-free, catalyst-free4-Aminoaryl/alkyl-7-chloroquinolinesEfficient, regioselective, chemoselective researchgate.net
Heterogeneous Catalytic CyclizationKetones, 2-aminobenzophenonesHβ zeolite, solvent-free2,4-Disubstituted quinolinesSimple, one-step, reusable catalyst rsc.org
Michael AdditionPyrrolidinyl-quinoline chalcones, hydrazine (B178648) hydrateMicrowave irradiationPyrrolidinyl-quinoline based pyrazolinesImproved yield, shorter reaction time researchgate.net
Condensation2-propylquinoline-4-carbohydrazide, aldehydesMicrowave irradiation2-Propylquinoline-4-carbohydrazide hydrazonesHigh yields arabjchem.org
One-pot SynthesisAnilines, POCl₃, malonic acidMicrowave irradiation2,4-DichloroquinolinesFast, good yields asianpubs.org

Photochemical and Electrochemical Methods

The construction of the quinoline nucleus and its derivatives through photochemical and electrochemical approaches represents a modern frontier in synthetic chemistry, offering pathways that are often milder and more sustainable than traditional thermal methods. These techniques leverage light energy or electrical current to generate highly reactive intermediates, enabling unique bond formations and cyclization reactions.

Photochemical Synthesis

Photochemical methods for quinoline synthesis often involve light-induced cyclization reactions. One notable approach is the photo-thermo-mechanochemical synthesis of quinolines from sulfoxonium ylides and 2-vinylanilines, which is promoted by an iron(II) phthalocyanine (B1677752) photocatalyst. beilstein-journals.org In this method, a mixture of the reactants is first ground together, then heated and irradiated with blue LEDs. beilstein-journals.org This combination of mechanical grinding, heat, and light energy leads to excellent product yields, which are significantly lower if the initial grinding step is omitted. beilstein-journals.org Another strategy involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature, using anthraquinone (B42736) as an organic photocatalyst and DMSO as the oxidant. organic-chemistry.org Furthermore, visible-light-excited 9,10-phenanthrenequinone has been shown to catalyze the electrocyclization of 2-vinylarylimines to produce 2,4-disubstituted quinolines in very good yields. organic-chemistry.org

Electrochemical Synthesis

Electrosynthesis provides an alternative, oxidant-free method for constructing quinoline and related heterocyclic systems. A prominent example is the electrochemical oxidative [4+2] annulation of tertiary anilines with alkenes to yield tetrahydroquinolines. nih.gov For instance, the reaction between N,N-dimethylaniline and N-(1-phenylvinyl)acetamide can be conducted in an undivided cell using nBu₄NBF₄ as the electrolyte to produce N-(1-Methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-4-yl)acetamide with a 72% yield. nih.gov The proposed mechanism involves the initial oxidation of the aniline to a radical cation, which then engages in a radical addition with the alkene, followed by intramolecular cyclization and a final anodic oxidation to yield the tetrahydroquinoline product. nih.gov

Another powerful electrochemical strategy is the electrocyclization of specifically designed precursors. The total synthesis of the natural product trigonoine B, which features a pyrrolo[2,3-c]quinoline skeleton, was achieved using a key electrocyclization step. beilstein-journals.org This involved the cyclization of a 2-(pyrrol-3-yl)benzene substrate bearing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system, to construct the N-substituted 4-aminopyrrolo[2,3-c]quinoline framework. beilstein-journals.org

Method TypeReaction DescriptionKey Reagents/CatalystsProduct TypeReference
PhotochemicalPhoto-thermo-mechanochemical synthesisIron(II) phthalocyanine (photocatalyst), Na₂CO₃Substituted Quinolines beilstein-journals.org
PhotochemicalVisible-light-mediated oxidative cyclizationAnthraquinone (photocatalyst), DMSO (oxidant)Substituted Quinolines organic-chemistry.org
ElectrochemicalOxidative [4+2] annulationnBu₄NBF₄ (electrolyte)Tetrahydroquinolines nih.gov
ElectrochemicalElectrocyclization of a 2-azahexatriene systemCarbodiimide-functionalized 2-(pyrrol-3-yl)benzenePyrrolo[2,3-c]quinolines beilstein-journals.org

Total Synthesis of Complex Natural Product Analogs Incorporating the this compound Scaffold

The this compound scaffold, particularly in its fused and more complex forms like the pyrrolo[4,3,2-de]quinoline system, is a core structural motif in several biologically active marine alkaloids. The synthesis of these complex natural products and their analogs is a significant endeavor in organic chemistry, driving the development of novel synthetic strategies.

A prominent family of natural products featuring this core structure is the makaluvamines, isolated from marine sponges of the genus Zyzzya. acs.org These pyrroloiminoquinone alkaloids, such as makaluvamine A and K, exhibit potent biological activities, including the inhibition of topoisomerase II. acs.org The total synthesis of makaluvamines A and K has been accomplished through a convergent strategy. acs.org A key intermediate, a 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline core, is synthesized via methods like the Larock indole (B1671886) synthesis followed by further cyclizations. acs.org This advanced intermediate is then elaborated to complete the total synthesis of the target natural products. acs.org

The synthesis of dynemicin analogues, another class of complex natural products, has also been explored using quinoline-based building blocks. researchgate.net One approach involves the stereoselective functionalization of a quinoline nucleus that bears a side-arm with a stereogenic center, followed by the formation of a 10-membered cyclic enediyne system via a palladium-catalyzed Stille-like reaction. researchgate.net While not a direct analog, this work highlights the utility of functionalized quinolines in the assembly of intricate molecular architectures.

These synthetic campaigns showcase the strategic importance of accessing functionalized quinoline and pyrrolidine precursors to build complex, polycyclic natural product analogs. The development of these total syntheses not only makes these rare compounds available for further study but also pushes the boundaries of synthetic methodology. rsc.org

Natural Product Analog FamilyCore ScaffoldKey Synthetic StrategySignificanceReference
Makaluvamines (e.g., A and K)Pyrrolo[4,3,2-de]quinolineConvergent synthesis involving Larock indole synthesis and subsequent cyclizations.Provides access to potent topoisomerase II inhibitors. acs.org
Trigonoine BPyrrolo[2,3-c]quinolineSix-step sequence featuring a key electrocyclization of a 2-(pyrrol-3-yl)benzene derivative.First total synthesis; route is adaptable for various N-substituted analogs. beilstein-journals.org
Dynemicin AnaloguesFunctionalized QuinolineStereoselective functionalization of a quinoline nucleus and Pd-catalyzed macrocyclization.Demonstrates use of quinoline building blocks for complex enediyne systems. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Pyrrolidin 2 Yl Quinoline

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The reactivity of the quinoline ring in 4-(pyrrolidin-2-yl)quinoline towards aromatic substitution is highly regioselective.

Electrophilic Aromatic Substitution (SEAr): The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine (B92270) ring. Consequently, electrophilic substitution reactions occur preferentially on the more electron-rich benzene (B151609) ring (carbocycle). reddit.comquimicaorganica.org The reaction favors positions 5 and 8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org The presence of the pyrrolidin-2-yl group at the C4-position, being an alkylamino substituent, is expected to act as an activating group through resonance and inductive effects, further directing electrophiles to the benzenoid ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

Position of Attack Stability of Cationic Intermediate Outcome
5 and 8 More stable (charge delocalized over two canonical structures) Favored products quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine portion of the quinoline ring is susceptible to nucleophilic attack, especially if a good leaving group is present at the C2 or C4 positions. While the parent this compound does not possess such a group, its synthesis often proceeds from precursors like 4-chloroquinoline. mdpi.com The reaction of 4-chloroquinolines with nucleophiles like diethyl sodiomethylmalonate is a documented pathway. mdpi.com Similarly, the reaction of 2,4-dichloroquinazoline (B46505) precursors with amines shows strong regioselectivity for substitution at the C4 position, highlighting its higher susceptibility to nucleophilic attack. mdpi.comresearchgate.net This suggests that if this compound were modified to include a leaving group on the pyridine ring, further nucleophilic substitutions would be feasible.

Reactions Involving the Pyrrolidine (B122466) Nitrogen and Side Chain Modifications

The pyrrolidine moiety offers a key site for chemical modification, primarily at the secondary amine nitrogen.

The nitrogen atom of the pyrrolidine ring is basic and nucleophilic, making it readily available for a variety of common amine reactions. wikipedia.orgnih.gov These transformations are crucial for building molecular complexity and modulating the compound's physicochemical properties.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or subjected to reductive amination. Buchwald-Hartwig amination provides a modern method for N-arylation, forming a C-N bond with aryl halides. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

Mannich Reactions: As a secondary amine, the pyrrolidine nitrogen can participate in Mannich reactions with an aldehyde and another compound containing an active hydrogen.

Modifications can also be made to the carbon skeleton of the pyrrolidine ring, often through metal-catalyzed C-H activation, although this is less common than N-functionalization.

Metal-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the direct and regioselective functionalization of the quinoline scaffold, representing an atom- and step-economical approach to novel derivatives. nih.gov

C-H Functionalization: Various transition metals, including palladium, rhodium, iridium, and copper, can catalyze the activation of C-H bonds at nearly all positions of the quinoline ring. nih.gov The nitrogen atom of the quinoline often acts as a directing group, facilitating regioselective metalation and subsequent functionalization. For instance, palladium-catalyzed C-2 heteroarylation of quinoline N-oxides has been achieved. nih.gov These methods allow for the introduction of aryl, alkyl, and other functional groups directly onto the quinoline core.

Cross-Coupling Reactions: Halogenated derivatives of this compound would be ideal substrates for a range of cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds. mdpi.com

Table 2: Key Cross-Coupling Reactions for Quinoline Modification

Reaction Name Catalyst (Typical) Bond Formed Reactants
Suzuki-Miyaura Coupling Palladium C-C Haloquinoline + Boronic acid/ester mdpi.com
Buchwald-Hartwig Amination Palladium C-N Haloquinoline + Amine mdpi.com
Sonogashira Coupling Palladium/Copper C-C (alkyne) Haloquinoline + Terminal alkyne nih.gov

An iron-catalyzed three-component reaction of aldehydes, terminal alkynes, and amines has also been developed to synthesize quinoline derivatives, showcasing the utility of cost-effective metals in building this heterocyclic system. organic-chemistry.org

Oxidative and Reductive Transformations of the Quinoline and Pyrrolidine Rings

The oxidation and reduction of this compound can selectively modify either the aromatic quinoline system or the saturated pyrrolidine ring.

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding quinoline N-oxide using reagents such as peroxy acids. The resulting N-oxide exhibits altered reactivity; for example, it enhances the electrophilicity of the C2 and C4 positions and can facilitate certain C-H functionalization reactions. nih.gov The pyrrolidine ring can also be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated derivatives, depending on the reaction conditions. Oxidative cyclization of related phenolic and indolic structures has been shown to produce novel azaspirocyclic systems. nih.gov

Reduction: The quinoline ring can undergo reduction to yield tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method. More recently, methods for partial transfer hydrogenation using catalysts like cobalt-amido complexes with ammonia (B1221849) borane (B79455) have been developed, selectively reducing the pyridine portion of the ring system. nih.gov Similarly, hydroboration and hydrosilylation reactions can produce 1,4-dihydroquinolines or N-substituted 1,2-dihydroquinolines. nih.gov The pyrrolidine ring is already saturated and therefore generally inert to further reduction under these conditions.

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of a parent compound and optimizing its biological profile. For this compound, derivatization can be targeted at several key positions.

Pyrrolidine Nitrogen (N1'): As the most accessible reactive site, the pyrrolidine nitrogen is an ideal handle for introducing diverse substituents via alkylation, acylation, and sulfonylation to probe interactions with biological targets. nih.gov

Quinoline Ring: Functionalization of the quinoline core, either through electrophilic substitution at C5/C8 or by building upon a pre-functionalized quinoline precursor, allows for modification of the molecule's aromatic portion. researchgate.net

Side Chain Elaboration: The pyrrolidine ring itself can be viewed as a scaffold. For example, chiral derivatizing reagents based on proline (a pyrrolidine carboxylic acid) have been synthesized and used to create diastereomers for enantioseparation, a strategy that could be adapted here. researchgate.net

The use of quinoline-based derivatization agents to tag other molecules for analytical purposes, such as with 2-hydrazinoquinoline (B107646) for LC-MS analysis of metabolites, highlights the versatility of the quinoline scaffold in creating new chemical entities with specific functions. nih.gov

Table 3: Overview of Derivatization Strategies

Position Reaction Type Potential Reagents Purpose
Pyrrolidine N-H Acylation, Alkylation, Sulfonylation Acyl chlorides, Alkyl halides, Sulfonyl chlorides Introduce diverse functional groups, alter polarity and basicity. mdpi.com
Quinoline C5/C8 Electrophilic Substitution (Nitration, Halogenation) HNO₃/H₂SO₄, Br₂, ICl Introduce handles for further functionalization (e.g., cross-coupling). nih.gov

Intramolecular Cyclizations and Rearrangements

Derivatives of this compound can be designed to undergo intramolecular reactions, leading to the formation of more complex, rigid polycyclic structures.

Such reactions typically require the prior installation of appropriate functional groups on both the quinoline and pyrrolidine moieties. For example, if a side chain containing a nucleophile (e.g., a hydroxyl or amino group) is attached to the pyrrolidine nitrogen, it could potentially undergo an intramolecular cyclization by attacking an electrophilic position on the quinoline ring.

Literature precedents show that complex quinoline alkaloids can undergo intramolecular cyclization during reactions like bromination, where a prenyl side chain and a hydroxyl group react to form new fused rings. nih.gov Similarly, N-chlorosuccinimide has been used to mediate the intramolecular cyclization of related systems to form indolo[2,3-b]quinolone cores. nih.gov These examples demonstrate the feasibility of using the quinoline scaffold as a template for constructing novel, fused heterocyclic systems.

Computational and Theoretical Investigations of 4 Pyrrolidin 2 Yl Quinoline

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, DFT, Ab Initio Calculations)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating the electronic properties of 4-(Pyrrolidin-2-yl)quinoline. DFT, particularly with functionals like B3LYP and basis sets such as 6-31G* or 6-31+G(d,p), is widely used for geometry optimization and the calculation of electronic properties of quinoline (B57606) derivatives. scirp.orgnih.gov

At the core of molecular orbital analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key determinants of a molecule's reactivity. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the quinoline ring system constitutes the primary aromatic core, while the pyrrolidin-2-yl group acts as a significant substituent. The nitrogen atom in the quinoline ring and the lone pair of electrons on the nitrogen of the pyrrolidinyl group are expected to play a crucial role in the distribution of electron density. It is anticipated that the HOMO will have significant contributions from the electron-rich regions of the molecule, likely involving the π-system of the quinoline and the nitrogen of the pyrrolidine (B122466) ring. Conversely, the LUMO is expected to be predominantly localized over the π-deficient regions of the quinoline ring system.

Table 1: Theoretical Electronic Properties of Quinoline and Substituted Derivatives (Illustrative)

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83
Substituted Quinoline ADFT/B3LYP/6-311G(d,p)--0.1609
Substituted Quinoline BDFT/B3LYP/6-311G(d,p)--0.130

Note: The data in this table is illustrative and based on general findings for quinoline and its derivatives from the literature. Specific values for this compound would require dedicated computational studies.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally expensive, approach to studying molecular electronic structure. scirp.org However, DFT methods are often preferred for their balance of accuracy and computational cost, as they incorporate a degree of electron correlation. scirp.org The choice of functional and basis set is crucial for obtaining reliable results and is often validated by comparing calculated properties with available experimental data for related compounds. ijpras.com

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of a molecule is intrinsically linked to its properties and function. For a flexible molecule like this compound, which contains a rotatable single bond between the quinoline and pyrrolidine rings, multiple conformations are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, providing a detailed understanding of the molecule's flexibility and the energy barriers between different conformations.

Computational methods are particularly well-suited for exploring the conformational space of molecules. By systematically rotating the dihedral angle of the bond connecting the two ring systems and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to interconversion.

The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding. In the case of this compound, the possibility of an intramolecular hydrogen bond between the N-H of the pyrrolidine ring and the nitrogen atom of the quinoline ring should be considered, as this could significantly stabilize certain conformations. nih.gov

The results of conformational analysis are crucial for understanding how the molecule might interact with its environment, including solvent molecules or the active site of a biological target. The lowest energy conformer is often the most populated at equilibrium and is typically used as the starting point for further computational studies, such as molecular docking.

Spectroscopic Property Prediction (NMR, IR, UV-Vis, Mass Fragmentation Patterns)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By calculating these parameters for a proposed structure, a theoretical spectrum can be generated and compared with experimental data. This comparison can aid in the assignment of complex spectra and provide confidence in the structural elucidation. For this compound, theoretical NMR predictions would be particularly useful in assigning the signals of the protons and carbons in both the quinoline and pyrrolidine moieties.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical IR spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretches, C=C and C=N vibrations of the quinoline ring, and N-H vibrations of the pyrrolidine ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. uantwerpen.be

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. For this compound, the predicted UV-Vis spectrum would be dominated by π-π* transitions within the quinoline ring system.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation patterns of molecules. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that will be observed in the mass spectrum. This can aid in the interpretation of experimental mass spectra and provide further confirmation of the molecular structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways. For reactions involving this compound, either as a reactant or a product, computational methods can be employed to understand the underlying mechanistic details.

By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Computational studies can also provide information about the electronic changes that occur during a reaction. By analyzing the molecular orbitals and electron density at different points along the reaction pathway, it is possible to understand how bonds are broken and formed. This level of detail is often difficult to obtain through experimental methods alone.

For example, if this compound were to be synthesized, computational modeling could be used to investigate the mechanism of the key bond-forming steps. This could help in optimizing the reaction conditions to improve the yield and selectivity of the synthesis. Similarly, if this compound is used as a catalyst or a reactant in a subsequent transformation, computational studies could elucidate its role in the reaction mechanism.

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties. These descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, can be correlated with the biological activity of a series of compounds through Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR is a computational technique that aims to build a mathematical model that relates the chemical structure of a molecule to its biological activity. The goal is to be able to predict the activity of new, unsynthesized compounds based on their calculated descriptors. This can be a valuable tool in drug discovery, as it can help to prioritize which compounds to synthesize and test.

In the context of this compound and its potential derivatives, a QSAR study would involve calculating a range of quantum chemical descriptors for a set of structurally related compounds with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a QSAR model.

The resulting model could provide insights into the structural features that are important for the observed biological activity. For example, the model might indicate that a particular electronic property, such as the HOMO energy, is strongly correlated with activity. This information could then be used to design new compounds with improved activity.

Table 2: Common Quantum Chemical Descriptors Used in QSAR

DescriptorDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO GapEnergy difference between HOMO and LUMO
Dipole MomentMeasure of the overall polarity of the molecule
Mulliken Atomic ChargesDistribution of electron density among the atoms
Molecular Electrostatic Potential (MEP)Represents the electrostatic potential on the surface of the molecule

Molecular Docking and Protein-Ligand Interaction Studies (In silico, mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a target protein.

The process of molecular docking involves two main steps: first, a search algorithm generates a large number of possible binding poses of the ligand in the protein's active site. Second, a scoring function is used to estimate the binding affinity for each of these poses. The pose with the best score is then predicted as the most likely binding mode.

For this compound, molecular docking studies could be used to investigate its potential to interact with various biological targets. This would involve obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB), and then docking the this compound molecule into the active site.

The results of a docking study can provide valuable insights into the potential mechanism of action of a compound. For example, the docking pose can reveal which amino acid residues in the active site are involved in binding the ligand. This information can be used to understand the key interactions that are responsible for the binding affinity, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Furthermore, molecular docking can be used to guide the design of new compounds with improved binding affinity. By understanding the key interactions between the ligand and the protein, it is possible to make modifications to the ligand's structure that are predicted to enhance these interactions. This iterative process of docking, design, and synthesis is a powerful approach in modern drug discovery.

Advanced Spectroscopic Characterization Techniques Applied to 4 Pyrrolidin 2 Yl Quinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of 4-(Pyrrolidin-2-yl)quinoline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides definitive evidence for the atomic connectivity and the local environment of each nucleus.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments and their respective integrations correspond to the number of protons in each environment. The chemical shifts (δ) are indicative of the electronic environment, with aromatic protons of the quinoline (B57606) ring typically appearing in the downfield region (δ 7.5–9.2 ppm) and the aliphatic protons of the pyrrolidine (B122466) ring resonating in the upfield region (δ 1.5–4.0 ppm). mdpi.com The proton of a carboxylic group, if present in a derivative, can present a very broad resonance signal centered around 14 ppm. mdpi.com The N-H proton of the pyrrolidine ring would likely appear as a broad singlet.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts distinguish between the sp²-hybridized carbons of the quinoline core and the sp³-hybridized carbons of the pyrrolidine moiety. researchgate.net The formation of the carboxy-quinoline core in derivatives is indicated by the presence of four signals in the ¹H-NMR spectra between 7.80–9.20 ppm. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Remarks
Quinoline Ring
H-2'~8.8~150d
H-3'~7.5~122d
H-5'~8.1~129d
H-6'~7.6~127t
H-7'~7.8~130t
H-8'~8.2~128d
Pyrrolidine Ring
H-2~4.0~60t
H-3~2.0, ~2.2~26m
H-4~1.8, ~2.0~35m
H-5~3.2, ~3.4~47m
N-HVariable (broad s)-Broad singlet, exchangeable

2D NMR (COSY, HSQC, HMBC): While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the quinoline and pyrrolidine spin systems separately. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹³C chemical shifts based on the more easily assigned ¹H spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). The key correlation for this molecule would be between the pyrrolidine's H-2 proton and the quinoline's C-4' carbon, definitively establishing the connection point between the two ring systems. mdpi.comnih.gov

Solid-State NMR (SSNMR): For characterizing the compound in its solid form, SSNMR is a powerful tool. It provides information on molecular structure, conformation, and intermolecular interactions that may differ from the solution state. SSNMR can distinguish between different polymorphs (crystal forms) and can be used to study the dynamics of the molecule in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (MS/MS, GC-MS)

HRMS and associated fragmentation techniques are used to determine the exact elemental composition and to probe the structural integrity of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically <5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula, confirming the molecular formula of C₁₃H₁₄N₂ and distinguishing it from any isomers.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Cleavage of the C-C bond between the two rings, leading to ions corresponding to the quinoline and protonated pyrrolidine moieties.

Ring-opening and subsequent fragmentation of the pyrrolidine ring, such as the loss of ethylene (B1197577) (C₂H₄).

Retro-Diels-Alder (RDA) fragmentation within the quinoline ring, although this is less common for the stable aromatic system.

Interactive Data Table: Predicted HRMS and Key MS/MS Fragments for this compound

Ion Formula Calculated m/z (Monoisotopic) Fragment Origin
[M+H]⁺C₁₃H₁₅N₂⁺199.1230Molecular Ion (Protonated)
[M-C₄H₈N]⁺C₉H₆⁺127.0542Loss of pyrrolidine radical
[C₄H₉N]⁺C₄H₉N⁺71.0735Pyrrolidine fragment
[M+H-C₂H₄]⁺C₁₁H₁₁N₂⁺171.0917Loss of ethylene from pyrrolidine ring

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable derivatives of this compound. The sample is vaporized and separated on a GC column before entering the mass spectrometer. This technique is particularly useful for identifying impurities or byproducts in a synthetic mixture, as each separated component produces its own mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. Key characteristic absorptions for this compound would include:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ from the secondary amine in the pyrrolidine ring.

Aromatic C-H Stretch: Multiple sharp bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretch: Multiple bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretches: A series of strong to medium bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system. researchgate.net

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

C-H Bending: Various bands in the fingerprint region (<1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. researchgate.net It is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, Raman would be excellent for observing the vibrations of the quinoline ring system. researchgate.net Protonation at the quinoline nitrogen can cause dramatic changes in Raman bands in the 1500-1650 cm⁻¹ region. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the signal, allowing for detection at very low concentrations. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
N-H Stretch (Pyrrolidine)3300-3500WeakMedium (IR)
Aromatic C-H Stretch3050-31503050-3150Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850-29602850-2960Strong (IR), Strong (Raman)
C=C / C=N Ring Stretch1500-16501500-1650Strong (IR), Very Strong (Raman)
N-H Bend1550-1640-Medium (IR)
C-H Bend (Aliphatic)1350-14701350-1470Medium (IR & Raman)
C-N Stretch1250-1350WeakMedium (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of light, which promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by the highly conjugated quinoline ring system, which acts as the primary chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions. nih.govacs.org Typically, quinoline and its simple derivatives exhibit multiple absorption bands, often labeled as α, p, and β bands, analogous to those in naphthalene. The maximum at 316 nm can correspond to a π → π* electronic transition of the quinoline fragment. nih.gov

Solvatochromism: Solvatochromism is the phenomenon where the position of the absorption maximum (λmax) changes with the polarity of the solvent. researchgate.netmdpi.com This effect arises because the solvent can differentially stabilize the ground and excited electronic states of the molecule. By measuring the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, chloroform, methanol), one can probe the change in the molecule's dipole moment upon excitation. A shift to longer wavelengths (red shift or bathochromic shift) in more polar solvents typically indicates that the excited state is more polar than the ground state. This analysis provides valuable information about the nature of the electronic transitions. mdpi.com

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) and Solvatochromic Effects

Solvent Dielectric Constant (ε) Expected λmax (nm) Transition Type Expected Shift
n-Hexane1.9~310π → πReference
Chloroform4.8~314π → πSmall Red Shift
Isopropanol (B130326)19.9~316π → πModerate Red Shift
Methanol (B129727)32.7~318π → πRed Shift

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. bohrium.com It provides accurate data on bond lengths, bond angles, and torsional angles, allowing for the complete confirmation of the molecule's constitution and conformation.

For this compound, a crystal structure would reveal:

Conformation: The quinoline ring system is expected to be essentially planar. nih.gov In contrast, the five-membered pyrrolidine ring is non-planar and will adopt a puckered conformation, typically a 'twist' or 'envelope' form, to minimize steric strain. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. Key interactions would include hydrogen bonding between the N-H group of the pyrrolidine ring of one molecule and the nitrogen atom of the quinoline ring of another. Additionally, π–π stacking interactions between the planar quinoline rings are highly probable, contributing to the stability of the crystal structure. bohrium.comnih.gov

Interactive Data Table: Representative Crystallographic Parameters for a Quinoline-Pyrrolidine Derivative

Parameter Value Description
Crystal SystemMonoclinicDescribes the shape of the unit cell
Space GroupP2₁/cDescribes the symmetry elements within the unit cell
a (Å)~10.9Unit cell dimension
b (Å)~9.5Unit cell dimension
c (Å)~23.8Unit cell dimension
β (°)~95.3Unit cell angle
Z4Number of molecules per unit cell
Key Bond LengthsC-N: ~1.4 Å, C=N: ~1.3 ÅTypical single and double bond lengths
H-Bond Distance (N-H···N)~2.9 ÅTypical hydrogen bond length
π-π Stacking Distance~3.7 ÅInter-planar distance between quinoline rings nih.gov

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

The C-2 position of the pyrrolidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiroptical techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com An achiral molecule will not have a CD spectrum, but each enantiomer of a chiral molecule will produce a spectrum that is a mirror image of the other. The spectrum consists of positive or negative peaks, known as Cotton effects, which occur at the same wavelengths as the absorption bands in the UV-Vis spectrum. libretexts.org The sign and magnitude of these Cotton effects are unique to a specific absolute configuration. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the compound can be determined. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net As the wavelength approaches an absorption band of the chromophore, the rotation undergoes a rapid change, tracing a characteristic S-shaped curve. This phenomenon is also known as a Cotton effect. libretexts.org A positive Cotton effect (peak followed by a trough at lower wavelength) or a negative Cotton effect (trough followed by a peak) in the ORD curve is characteristic of a specific enantiomer. Similar to CD, comparing the experimental ORD curve to theoretical calculations or known compounds allows for the assignment of the absolute configuration. nih.gov

Mechanistic Investigations of Biological Interactions of 4 Pyrrolidin 2 Yl Quinoline Excluding Clinical, Dosage, Safety, Adverse Effects

Receptor Binding Studies and Selectivity Profiling (In vitro, molecular level)

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a specific biological target. For the quinoline-pyrrolidine class of molecules, these studies reveal which receptors they bind to and how strongly, providing initial insights into their potential mechanism of action.

A prominent example within this structural class is the investigation of quinoline-based antagonists for Toll-like receptors (TLRs), which are key components of the innate immune system. A potent and highly selective Toll-like Receptor 9 (TLR9) antagonist, 5-(hexahydropyrrolo-[3,4-b]-pyrrol-1-(2H)-yl)-quinoline (a related compound with a fused pyrrolidine (B122466) system), was identified through systematic screening. This compound demonstrated exceptionally high affinity for human TLR9 (hTLR9) with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov Critically, selectivity profiling showed it had over 10,000-fold selectivity for hTLR9 compared to other human TLRs, including TLR2, TLR4, TLR5, TLR7, and TLR8. nih.gov Such high selectivity is a crucial attribute, as it minimizes off-target effects. These findings highlight the potential of the quinoline-pyrrolidine scaffold to produce highly specific receptor modulators.

Table 1: In Vitro Receptor Binding and Selectivity Profile of a Representative Quinoline-Pyrrolidine Compound

Compound Target Receptor Binding Affinity (IC50) Selectivity Profile

Data sourced from a study on potent and selective TLR9 antagonists. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action (In vitro, molecular level)

The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors. Mechanistic studies focusing on enzyme kinetics are vital to understand how these compounds inhibit their targets, whether by competing with the substrate, binding to an allosteric site, or through other mechanisms.

Derivatives of the quinoline class have been identified as potent inhibitors of various enzymes. For example, certain quinoline-based compounds have been shown to be effective α-glucosidase inhibitors. nih.gov Kinetic studies on one such derivative revealed a non-competitive mechanism of inhibition, indicating that the compound binds to an allosteric site on the enzyme rather than the active site where the substrate binds. nih.gov This mode of action can offer advantages, as its efficacy is not directly dependent on the concentration of the natural substrate.

More recently, quinoline-based analogs have been investigated as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs). nih.gov Certain derivatives bearing methylamine or methylpiperazine additions demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov The proposed mechanism involves intercalation into the DNA minor groove, which induces a conformational change in the enzyme, moving its catalytic domain away from the DNA. nih.gov This represents an indirect, non-nucleoside-based mechanism of enzyme inhibition.

Table 2: Enzyme Inhibition Data for Representative Quinoline Derivatives

Compound Class Target Enzyme Inhibition Potency (IC50 / K_i) Mechanism of Action
N-benzylacetamide-quinoline derivative (8h) α-glucosidase K_i = 38.2 µM Non-competitive
Quinoline-methylamine analog (9) Human DNMT1 Low micromolar DNA intercalation

Data compiled from studies on α-glucosidase and DNMT inhibitors. nih.govnih.gov

Cellular Target Identification and Pathway Modulation (In vitro, cellular level)

Identifying the specific cellular targets of a bioactive compound is a critical step in elucidating its biological mechanism. Modern chemical proteomics and computational approaches are powerful tools for target discovery. For the broader class of quinoline-containing molecules, several cellular targets have been identified.

A functional proteomics approach that screened for proteins binding to quinoline drugs identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets in human red blood cells. nih.gov Subsequent in vitro assays confirmed that the enzymatic activity of QR2 was potently inhibited by several quinoline compounds. nih.gov

For scaffolds containing the pyrrolidine ring, chemical proteomics has been used to identify histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential targets for spiro[pyrrolidine-3,3-oxindoles] that induce apoptosis in human breast cancer cells. nih.gov Furthermore, studies on quinoline-based compounds have shown they can modulate critical cellular signaling pathways. For instance, some analogs can elicit a DNA damage response through the activation of p53 in cancer cells, demonstrating their ability to interfere with fundamental cellular processes. nih.gov In silico studies of 2-aryl-quinoline-4-carboxylic acid derivatives pointed to Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity molecular target, which was subsequently supported by molecular docking and dynamics simulations. nih.gov

Structure-Activity Relationships (SAR) for Specific Biological Targets (Focus on molecular interaction and preclinical in vitro efficacy)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a chemical scaffold. For 4-substituted quinolines, SAR has been extensively explored, particularly in the context of antimalarial drug discovery.

The core quinoline nucleus and the nature of the substituent at the C-4 position are critical determinants of activity. The pyrrolidine ring at C-4, being a secondary amine, contributes to the basicity of the molecule, which can be crucial for accumulation in acidic organelles (like the parasite's food vacuole) and for interactions with molecular targets. nih.gov

Key SAR findings for the 4-aminoquinoline class include:

The Quinoline Core: The quinoline ring system is essential.

C-4 Side Chain: The nature of the side chain at position 4 is paramount for activity. For antimalarials like chloroquine, a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is considered optimal. pharmacy180.comyoutube.com The pyrrolidine ring offers a constrained cyclic amine structure at this position.

C-7 Substituent: An electron-withdrawing group at the 7-position, typically a chlorine atom, is crucial for optimal antimalarial activity. youtube.comnih.gov Replacing the 7-chloro group with an electron-donating group like a methyl group leads to a complete loss of activity. youtube.com Studies have shown that 7-iodo and 7-bromo analogs retain high activity, whereas 7-fluoro and 7-trifluoromethyl analogs are substantially less active. nih.gov

Other Positions: Substitutions at other positions, such as a methyl group at C-3, generally reduce activity. pharmacy180.com

The stereochemistry of the pyrrolidine ring itself is also a key factor, as different stereoisomers can lead to distinct biological profiles due to differential binding modes with enantioselective protein targets. nih.gov

Table 3: Summary of Structure-Activity Relationships for 4-Substituted Quinolines

Structural Feature Modification Impact on Biological Activity (Primarily Antimalarial)
Position 4 Dialkylaminoalkyl or cyclic amine (e.g., pyrrolidine) side chain Essential for activity; length and basicity are critical. pharmacy180.comyoutube.com
Position 7 Electron-withdrawing group (e.g., -Cl, -Br, -I) Essential for optimal potency. youtube.comnih.gov
Position 7 Electron-donating group (e.g., -CH3, -OCH3) Greatly reduces or abolishes activity. youtube.comnih.gov
Position 3 Alkyl substitution (e.g., -CH3) Generally reduces activity. pharmacy180.com

| Pyrrolidine Ring | Stereochemistry | Different stereoisomers can significantly alter target binding and biological profile. nih.gov |

Preclinical Pharmacological Studies in In Vitro and In Vivo Models (Mechanistic and target-based, not therapeutic outcomes)

Preclinical models are used to investigate the target engagement and mechanistic pharmacology of compounds in a biological context. In vitro cell-based assays and in vivo models allow for the examination of how a compound affects cellular machinery and pathways.

For compounds containing the pyrrolidine scaffold, in vitro studies using human cancer cell lines such as MCF-7 (breast cancer) have been employed to demonstrate mechanisms like the induction of apoptotic cell death. nih.gov Similarly, the antimalarial activity and mechanism of quinoline derivatives are studied in vitro using cultures of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These assays can determine the IC50 values against both drug-sensitive and drug-resistant parasite strains, providing insight into the compound's mechanism and potential to overcome resistance.

In vivo models, while often used to assess therapeutic efficacy, are also critical for mechanistic studies. For example, in studies of quinoline-based TLR9 antagonists, pharmacodynamic readouts in animal models can confirm that the compound engages its target and modulates the relevant immune pathway in a whole-organism context. nih.gov These studies focus on confirming the molecular mechanism rather than measuring a final therapeutic outcome.

Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC)

Biophysical techniques provide quantitative data on the direct interaction between a small molecule (ligand) and its protein target. These methods are invaluable for confirming target engagement and understanding the thermodynamics and kinetics of the binding event.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time binding kinetics. For a compound like 4-(pyrrolidin-2-yl)quinoline, SPR could be used to immobilize a putative protein target on a sensor chip and flow the compound over the surface. The resulting data would provide the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another powerful technique that measures the heat change upon binding. By titrating the compound into a solution containing the target protein, ITC can directly determine the binding affinity (K_D), stoichiometry (n), and the key thermodynamic parameters of the interaction: enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the binding event, offering clues about the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). While specific SPR or ITC data for this compound are not publicly available, these techniques are standard for characterizing the molecular interactions of such compounds.

Applications of 4 Pyrrolidin 2 Yl Quinoline Beyond Traditional Medicinal Chemistry

Catalytic Applications in Organic Synthesis

The fusion of a Lewis basic quinoline (B57606) unit and a chiral secondary amine in the pyrrolidine (B122466) ring makes this scaffold a promising candidate for asymmetric catalysis, both as an organocatalyst and as a chiral ligand for metal complexes. researchgate.netthieme-connect.com

Organocatalysis Derivatives of the 4-(pyrrolidin-2-yl)quinoline scaffold have been explored as organocatalysts, particularly in aldol (B89426) reactions. In a study evaluating a series of prolinamides for the aldol reaction of isatin (B1672199) with acetone, N-quinolinyl prolinamide derivatives demonstrated notable catalytic performance. nih.gov The proposed mechanism suggests that the quinoline ring plays a crucial role beyond simply being a bulky substituent. Researchers hypothesize that a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings of the quinoline moiety on the catalyst and the isatin substrate is responsible for the observed reactivity and selectivity. nih.gov This cooperative interaction helps to organize the transition state, facilitating the enantioselective formation of the product.

Ligand for Metal Catalysis The nitrogen atoms in both the quinoline and pyrrolidine rings can act as coordination sites for metal ions, making the scaffold an effective chiral ligand in asymmetric metal catalysis. researchgate.netthieme-connect.com Chiral quinoline-based ligands have been successfully employed in various metal-catalyzed transformations. For instance, a chiral ligand incorporating a quinoline-urea structure has been evaluated in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. polyu.edu.hk This process, which reduces ketones to chiral secondary alcohols, achieved high enantioselectivity (up to 84% ee). The catalyst could also be recovered and reused multiple times without a significant loss of performance, highlighting its potential for practical applications. polyu.edu.hk The quinoline moiety's electronic properties and steric bulk are critical in creating a well-defined chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. researchgate.netpolyu.edu.hk

Table 1: Application of Quinoline-Pyrrolidine Type Scaffolds in Asymmetric Catalysis
Catalyst TypeReactionKey Structural FeatureAchieved SelectivityReference
Organocatalyst (N-Quinolinyl Prolinamide)Aldol Reaction (Isatin + Acetone)π-π stacking interaction of quinoline ring with substrateGood catalytic performance reported nih.gov
Metal Catalyst (Ru-complex with Quinoline-Urea Ligand)Asymmetric Transfer Hydrogenation of KetonesChelation to Ruthenium center, creating a chiral environmentUp to 84% ee polyu.edu.hk

Development as Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline ring system makes it an excellent fluorophore for the design of chemosensors. researchgate.net By attaching a pyrrolidine ring, a specific binding site is created, allowing for the development of probes that can selectively detect various ions and molecules through changes in their fluorescence signals. nih.gov

A notable example is the development of a pyrroloquinoline-derivative-based fluorescent probe, named PQP-1, for the selective detection of L-lysine. mdpi.comresearchgate.net This probe exhibits high selectivity for lysine (B10760008) over other amino acids and metal ions and was successfully used for imaging lysine in living HeLa cells and for quantifying its presence in natural mineral water. mdpi.comnih.gov The detection mechanism relies on the specific interaction between the probe and lysine, which triggers a distinct fluorescence response. The probe has a low limit of detection, calculated to be 21.89 nM, demonstrating its high sensitivity. researchgate.net

Furthermore, quinoline-based scaffolds are widely used to create fluorescent sensors for metal ions. The nitrogen and other potential donor atoms in the structure can act as a chelation site for cations. This binding event alters the electronic properties of the quinoline fluorophore, leading to a change in fluorescence intensity or wavelength. Probes based on this principle have been developed for a variety of ions, including Zn²⁺, Cu²⁺, and others. mdpi.comrsc.orgasianpubs.org For example, quinoline-tagged organic probes have demonstrated selective sensing of Zn²⁺ with detection limits in the parts-per-billion (ppb) range via a chelation-enhanced fluorescence mechanism. rsc.org

Role in Materials Science

The photophysical properties and rigid structure of the quinoline core are being exploited in the field of materials science, particularly in the development of novel polymers and dyes. mdpi.com

Polymer Chemistry Quinoline derivatives have been designed for application as visible light photoinitiators for polymerization reactions. mdpi.com Photoinitiators are molecules that, upon absorbing light, generate reactive species (radicals or cations) that initiate the polymerization of monomers. Dyes based on quinoline and quinoxaline (B1680401) skeletons absorb light at the border between the ultraviolet and visible regions, which allows common sources like dental lamps to be used for curing. A key feature is their ability to form a long-lived excited state, which facilitates the intermolecular electron transfer necessary to start the chain reaction. By modifying the quinoline structure, the absorption properties can be tuned for specific applications, such as in light-cured dental fillings or materials for 3D printing. mdpi.com

Dyes and Optoelectronic Materials The quinoline scaffold is a core component of various synthetic dyes. Azo dyes, for instance, have been synthesized by coupling diazotized aniline (B41778) derivatives with quinolinone structures. researchgate.net The resulting compounds exhibit distinct colors depending on the substituents on the aromatic rings. Such dyes are valuable in textiles and other industries. Additionally, the inherent fluorescence and chemical stability of quinoline derivatives suggest their potential use as luminophores or UV absorbers, which can be incorporated into materials to modify their properties or protect them from degradation. researchgate.net

Analytical Reagents for Specific Chemical Detection

Building on their function as chemosensors, derivatives of this compound serve as highly effective analytical reagents for the specific detection and quantification of various chemical species in environmental and biological samples. Their high selectivity and sensitivity allow for reliable analysis even in complex matrices. nih.govasianpubs.org

The utility of these compounds as analytical tools is demonstrated by their application in detecting environmentally and biologically significant anions. Thiosemicarbazone-based chemosensors incorporating a quinoline unit have been synthesized for the colorimetric detection of fluoride (B91410) (F⁻) and cyanide (CN⁻) ions. nih.gov These sensors exhibit a rapid response time (within 2 seconds) and a distinct color change from colorless to yellow upon interaction with the target anions, allowing for "naked-eye" detection. This capability was successfully applied to create test strips for detecting fluoride ions in real samples like toothpaste. nih.gov

Similarly, quinoline-tagged probes have been engineered to detect hazardous nitro-phenolic compounds, such as the explosive 2,4,6-trinitrophenol (TNP), in water. rsc.org These probes can achieve detection limits as low as 0.3 parts per million (ppm), making them suitable for on-site environmental monitoring. rsc.org The combination of a fluorescent quinoline signal transducer and a specific recognition site enables the creation of robust analytical reagents for a wide array of target analytes.

Table 2: Selected Quinoline-Based Probes as Analytical Reagents
Probe TypeTarget AnalyteDetection MethodLimit of Detection (LOD)Reference
Pyrroloquinoline Derivative (PQP-1)L-LysineFluorescence Turn-On21.89 nM mdpi.comresearchgate.net
Quinoline-tagged Organic ProbeZn²⁺Chelation-Enhanced Fluorescence5 ppb rsc.org
Quinoline-tagged Organic Probe2,4,6-trinitrophenol (TNP)Fluorescence Quenching0.3 ppm rsc.org
Quinoline ThiosemicarbazoneFluoride (F⁻) / Cyanide (CN⁻)Colorimetric0.21 µM (F⁻) nih.gov

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent forces. The this compound scaffold is well-suited for applications in this field due to its capacity for forming specific host-guest complexes. researchgate.netrsc.org The quinoline part of the molecule can engage in π-π stacking and hydrophobic interactions, while the nitrogen atoms and other functional groups can participate in hydrogen bonding and metal coordination. nih.govmdpi.com

The sensing mechanisms of the chemosensors described previously are prime examples of host-guest chemistry. The sensor molecule (the host) possesses a cavity or binding site that is structurally and electronically complementary to the target analyte (the guest). nih.gov For instance, the detection of fluoride and cyanide ions by quinoline-based thiosemicarbazone sensors occurs through the formation of a host-guest complex stabilized by hydrogen bonds between the N-H protons of the sensor and the anions. nih.gov This interaction perturbs the electronic structure of the host, leading to an observable colorimetric or fluorescent signal. The formation of these complexes has been supported by spectroscopic methods and further confirmed by Density Functional Theory (DFT) calculations, which elucidate the nature of the non-covalent interactions at the molecular level. nih.gov These specific and directional interactions are the foundation of molecular recognition and are central to the design of functional supramolecular systems.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Pyrrolidin 2 Yl Quinoline

Chromatographic Separation Techniques (HPLC, GC, GC-MS, LC-MS/MS)

Chromatographic techniques are paramount for the separation and quantification of 4-(Pyrrolidin-2-yl)quinoline due to their high resolution and versatility. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) are the most powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of quinoline (B57606) alkaloids. For this compound, reversed-phase HPLC (RP-HPLC) would be the standard approach for quantification. A C18 or C8 stationary phase with a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) gradient and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is typically effective for separating quinoline derivatives. nih.gov

Given the chiral center in the pyrrolidine (B122466) ring, separating the enantiomers of this compound is critical for stereoselective studies. This is achieved using chiral HPLC. Chiral Stationary Phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are widely successful for resolving a variety of chiral compounds, including those with structures similar to the target analyte. nih.govresearchgate.net The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is crucial for achieving optimal enantioseparation. nih.govrsc.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis can be performed, often following a derivatization step to increase volatility and thermal stability. A typical GC-MS method for quinoline analysis involves a capillary column, such as a DB-5MS, with a programmed temperature gradient. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. The characteristic ion peaks for quinoline are m/z 129, 102, 123, and 51. For this compound, the molecular ion and specific fragments resulting from the loss of the pyrrolidine group would be monitored for selective detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices like biological fluids or environmental samples. nih.gov The technique combines the separation power of HPLC with the precise detection of tandem mass spectrometry. For this compound, an electrospray ionization (ESI) source operating in positive ion mode would be effective due to the basic nitrogen atoms in the molecule. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce a characteristic product ion. mdpi.com This transition is highly specific to the analyte, minimizing matrix interference. nih.govwur.nl

Electrophoretic Methods (Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov CE, particularly Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of alkaloids like this compound, which are protonated in acidic buffers.

The separation of quinoline derivatives by CE is highly dependent on the composition of the background electrolyte (BGE). nih.gov Key parameters that can be optimized include the pH of the buffer and the addition of organic modifiers or other additives. For instance, adjusting the buffer pH can control the degree of ionization of the analyte, thus influencing its mobility. The addition of chiral selectors, such as cyclodextrins, to the BGE allows for the enantioselective separation of chiral compounds directly, making CE a powerful alternative to chiral HPLC. mdpi.comspringernature.com

Electrochemical Detection Methods and Cyclic Voltammetry

Electrochemical methods provide a highly sensitive approach for the detection of electroactive compounds that can be oxidized or reduced. The quinoline nucleus is electroactive, making this compound a candidate for electrochemical analysis.

Cyclic Voltammetry (CV) is a valuable technique for investigating the redox properties of quinoline derivatives. nih.govresearchgate.net By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of the analyte. This information is fundamental for developing quantitative electrochemical methods, such as amperometry or voltammetry. mdpi.com Studies on various quinoline compounds have established their electrochemical behavior, which typically involves oxidation or reduction of the heterocyclic ring system. jchr.org

Based on voltammetric data, a dedicated electrochemical sensor can be designed. This often involves modifying a working electrode (e.g., glassy carbon or platinum) with materials that enhance sensitivity and selectivity towards the target analyte. researchgate.net For example, sensors utilizing graphene-zirconium metal-organic frameworks have been developed for the detection of quinoline, demonstrating the potential for creating reusable and sensitive devices for related compounds. researchgate.net

Derivatization Strategies for Enhanced Detectability

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. For this compound, derivatization could be employed to enhance its performance in several analytical techniques.

For GC Analysis : The secondary amine in the pyrrolidine ring can be targeted to increase volatility and thermal stability. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common approaches that produce derivatives more amenable to GC separation.

For HPLC and CE with Fluorescence Detection : To dramatically increase sensitivity, the analyte can be tagged with a fluorescent label. nih.gov Derivatization of the pyrrolidine nitrogen with a fluorogenic reagent, such as dansyl chloride or a benzofurazan-based agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), would allow for highly sensitive detection using a fluorescence detector. Chiral derivatizing agents, such as (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole, can be used to convert the enantiomers into diastereomers, which can then be separated on a standard reversed-phase HPLC column. mdpi.com

For LC-MS/MS Analysis : While derivatization is less common for LC-MS/MS due to its inherent sensitivity, it can be used to improve ionization efficiency or introduce a specific fragmentation pattern. Reagents that add a permanently charged group or a readily ionizable moiety can enhance the signal in the mass spectrometer. acs.org For example, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent to improve the LC-MS analysis of other classes of compounds. nih.govnih.gov

Spectrophotometric and Fluorometric Assay Development

Spectroscopic methods offer a simpler and often faster alternative to chromatographic techniques for quantification, although they may lack the same degree of selectivity.

Spectrophotometric Assays : The quinoline ring system possesses a strong chromophore that absorbs UV light. This intrinsic property allows for the direct quantification of this compound using a UV-Vis spectrophotometer. The method would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and relating it to concentration via a calibration curve according to the Beer-Lambert law. While simple, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Fluorometric Assays : The native fluorescence of this compound may be insufficient for sensitive detection. However, a highly sensitive fluorometric assay can be developed through derivatization. As mentioned previously, reacting the compound with a fluorogenic reagent introduces a highly fluorescent tag. nih.gov Another approach involves developing assays based on fluorescence quenching or enhancement. For example, the interaction of the analyte with a fluorescent probe or a metal-ligand complex could result in a measurable change in fluorescence intensity, which can be correlated with the analyte's concentration. The development of such assays requires careful selection of reagents and optimization of reaction conditions (pH, temperature, and reagent concentration) to ensure a stable and proportional fluorescence response.

Future Research Directions and Unexplored Potential of 4 Pyrrolidin 2 Yl Quinoline

Innovations in Asymmetric Synthesis and Catalyst Development

The chiral nature of the pyrrolidine (B122466) ring in 4-(pyrrolidin-2-yl)quinoline necessitates the development of advanced asymmetric synthetic methods to control its stereochemistry, which is often crucial for its biological activity and material properties. Future research in this area will likely focus on several key innovations:

Organocatalysis: The field of asymmetric organocatalysis has provided powerful tools for the synthesis of chiral pyrrolidines. nih.govnih.gov Future efforts could be directed towards the development of novel proline-based organocatalysts or chiral phosphoric acids specifically designed for the enantioselective synthesis of this compound precursors. These methods offer the advantage of being metal-free, which is beneficial for pharmaceutical applications.

Chiral Ligand-Metal Complexes: The use of chiral ligands in transition-metal catalysis is a well-established strategy for asymmetric synthesis. researchgate.netthieme-connect.com Research into new chiral phosphine, N-heterocyclic carbene (NHC), or diamine ligands for metals such as iridium, rhodium, and ruthenium could lead to highly efficient and enantioselective hydrogenations of quinoline (B57606) precursors or asymmetric cyclization reactions to form the pyrrolidine ring. pku.edu.cn For instance, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral 1,4-dihydroquinolines, a strategy that could be adapted for precursors of this compound. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chiral synthesis. nih.govacs.orgnih.gov The use of enzymes such as transaminases, imine reductases, or engineered cytochrome P450s could enable the stereoselective synthesis of the pyrrolidine moiety or the direct amination of a quinoline precursor. nih.govresearchgate.net Future research may involve screening for existing enzymes or the directed evolution of new biocatalysts with high specificity for the synthesis of enantiopure this compound.

Synthetic ApproachCatalyst/SystemPotential AdvantagesKey Research Focus
Organocatalysis Proline derivatives, Chiral Phosphoric AcidsMetal-free, milder reaction conditionsDesign of catalysts for specific quinoline precursors
Metal Catalysis Chiral Ligands (e.g., SpiroPAP) with Ir, Ru, RhHigh efficiency and enantioselectivityDevelopment of novel ligands for improved turnover numbers
Biocatalysis Transaminases, Imine ReductasesHigh stereoselectivity, green chemistryEnzyme screening and directed evolution for substrate specificity

Exploration of Novel Biological Targets and Deeper Mechanistic Insights (Preclinical focus)

The hybrid structure of this compound suggests a broad potential for biological activity. nih.govbiointerfaceresearch.com Future preclinical research will be crucial in identifying novel therapeutic targets and elucidating the mechanisms of action for its derivatives.

Antifungal Agents: A significant area of interest is the development of novel antifungal agents. Recent studies have shown that spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives, which share a similar structural motif, act as inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity. nih.govnih.govresearchgate.netresearchgate.net These compounds have demonstrated potent activity against various pathogenic fungi, including drug-resistant strains. Future research should explore whether this compound and its analogs also target chitin synthase or other components of the fungal cell wall biosynthesis pathway. Mechanistic studies could involve enzyme kinetics, genetic knockouts, and cellular localization experiments to confirm the target and understand the mode of inhibition. nih.govmdpi.com

Antimalarial and Antiparasitic Agents: Quinoline-based compounds have a long history as antimalarial drugs. nih.gov The pyrrolidine moiety could be leveraged to enhance the activity against resistant strains of Plasmodium falciparum or to target other parasitic infections. nih.govresearchgate.net Preclinical investigations should focus on screening this compound derivatives against various parasite life cycle stages and identifying their molecular targets, which could include heme detoxification pathways or parasite-specific enzymes. nih.gov

Anticancer and Antibacterial Agents: The quinoline scaffold is also present in numerous anticancer and antibacterial drugs. nih.govresearchgate.net The addition of the pyrrolidine ring offers opportunities for new interactions with biological targets. Future preclinical studies should involve screening against a panel of cancer cell lines and pathogenic bacteria. Mechanistic studies could explore interactions with DNA, topoisomerases, or other key cellular enzymes.

Therapeutic AreaPotential Biological TargetResearch Focus
Antifungal Chitin SynthaseSynthesis of analogs, enzyme inhibition assays, mechanism of action studies
Antimalarial Heme polymerization, parasite enzymesIn vitro and in vivo efficacy against resistant strains, target identification
Anticancer DNA, Topoisomerases, KinasesCytotoxicity screening, cell cycle analysis, apoptosis assays
Antibacterial DNA gyrase, bacterial cell wall synthesisScreening against pathogenic bacteria, determination of minimum inhibitory concentrations (MICs)

Development of Advanced Functional Materials and Optoelectronic Applications

The electron-deficient nature of the quinoline ring system suggests that this compound and its derivatives could have interesting photophysical and electronic properties, making them potential candidates for advanced functional materials.

Sensors: The nitrogen atoms in both the quinoline and pyrrolidine rings can act as binding sites for metal ions or other analytes. This suggests the potential for developing fluorescent or colorimetric sensors based on the this compound scaffold. Research in this area would involve synthesizing derivatives with specific recognition moieties and studying their response to various analytes.

Nonlinear Optical (NLO) Materials: The combination of an electron-donating pyrrolidine group and an electron-accepting quinoline system could lead to molecules with large second-order NLO properties. Future work could involve the design and synthesis of push-pull systems based on this scaffold and the characterization of their NLO response.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (Lead generation, not clinical)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery by accelerating the design and optimization of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of this compound analogs based on their physicochemical properties. nih.govuran.uaresearchgate.netmdpi.com These models can help prioritize which compounds to synthesize and test, thereby saving time and resources.

Predictive Models for Properties: AI and ML can also be used to predict other important properties, such as solubility, metabolic stability, and potential toxicity, early in the discovery process. This allows for the early deselection of compounds with unfavorable properties and the optimization of lead candidates.

Sustainable Synthesis and Biocatalytic Approaches

The development of environmentally friendly and sustainable methods for the synthesis of this compound is a critical area for future research.

Green Chemistry Approaches: This includes the use of greener solvents (e.g., water, ethanol), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and recyclable catalysts. researchgate.netacs.orgnih.gov Nanocatalysts, for example, have shown promise in the synthesis of quinoline derivatives and can often be easily recovered and reused. nih.govacs.org

Biocatalytic Synthesis: As mentioned earlier, enzymes offer a highly efficient and sustainable route to chiral molecules. nih.govacs.orgnih.gov Future research could focus on developing one-pot, multi-enzyme cascade reactions to synthesize this compound from simple starting materials, minimizing waste and purification steps. researchgate.net

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The ability of this compound to participate in various intermolecular interactions opens up possibilities in the fields of crystal engineering and supramolecular chemistry.

Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and if N-unsubstituted, also as a donor. The quinoline nitrogen is also a hydrogen bond acceptor. These interactions can be used to control the packing of molecules in the solid state and to form well-defined supramolecular assemblies. The crystal structure of a related spiro[pyrrolidine-quinoline] derivative shows the presence of N-H...N hydrogen bonds, forming chains in the crystal lattice. nih.gov

π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions, which can also influence the solid-state structure and properties of materials.

Crystal Engineering: By understanding and controlling these intermolecular interactions, it may be possible to design crystals of this compound derivatives with specific physical properties, such as solubility, melting point, and bioavailability.

Supramolecular Polymers and Gels: The combination of hydrogen bonding and π-π stacking interactions could be exploited to create supramolecular polymers or gels with interesting rheological or self-healing properties.

Q & A

What are the common synthetic routes for 4-(pyrrolidin-2-yl)quinoline, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound is typically synthesized via cyclization reactions. A widely used method involves the condensation of diallylaminoquinolines or 4-chloro-N-quinolinylbutanamides under basic conditions to form pyrrolidine-fused intermediates . For example, cyclization of diallylaminoquinolines in aqueous ethanol with pyrrolidine as a catalyst achieves moderate yields (~60%) and high regioselectivity . Reaction parameters such as solvent polarity (e.g., DMF vs. aqueous ethanol) and temperature significantly impact purity, with polar aprotic solvents favoring faster cyclization but requiring careful purification to remove byproducts .

Advanced Methodological Consideration
Microwave-assisted synthesis (e.g., Leimgruber-Batcho reaction) reduces reaction times from hours to minutes while maintaining yields >70% . For scalability, Fe/HCl-mediated reduction of nitro functionalities followed by cyclization offers a cost-effective route, though it requires strict control of HCl concentration to avoid over-reduction .

How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. The 1^1H NMR spectrum of this compound shows distinct splitting patterns for pyrrolidine protons (δ 1.5–3.5 ppm) and aromatic quinoline protons (δ 7.5–8.5 ppm) . 13^{13}C NMR resolves substitution patterns, with carbonyl carbons (if present) appearing at δ 160–170 ppm and pyrrolidine carbons at δ 20–50 ppm .

Advanced Methodological Consideration
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are essential for differentiating isomers. For instance, NOESY correlations between pyrrolidine and quinoline protons confirm spatial proximity in fused-ring systems . X-ray crystallography provides definitive structural validation, as demonstrated for adamantane-substituted analogs .

What strategies optimize the biological activity of this compound derivatives in antimicrobial studies?

Basic Research Focus
Derivatization at the quinoline C-2 or C-4 positions enhances bioactivity. Bromination of (3-pyrrolin-1-yl)quinolines introduces electron-withdrawing groups, improving binding to bacterial DNA gyrase . Metal coordination (e.g., Cu(II) or Zn(II)) with quinoline-carboxylic acid derivatives increases antibacterial potency by disrupting microbial membrane integrity .

Advanced Methodological Consideration
Structure-activity relationship (SAR) studies using computational tools (e.g., PASS, Swiss ADME) predict bioavailability and toxicity. For example, methoxy groups at C-6/C-7 enhance blood-brain barrier penetration, while fluorinated analogs improve metabolic stability . Dose-response assays in multi-drug-resistant strains (e.g., S. aureus MRSA) validate efficacy .

How do computational models aid in designing this compound-based therapeutics?

Advanced Research Focus
Molecular docking (AutoDock, Schrödinger) identifies binding interactions with target proteins like topoisomerase IV or β-amyloid plaques. For Alzheimer’s disease, quinoline derivatives with adamantane substituents show high affinity for acetylcholinesterase (IC50_{50} < 100 nM) . Quantum mechanical calculations (DFT) optimize electronic properties, such as HOMO-LUMO gaps, to enhance redox activity in anticancer applications .

What experimental approaches resolve contradictions in reported biological data for this compound analogs?

Advanced Research Focus
Discrepancies in cytotoxicity or antimicrobial activity often arise from assay conditions (e.g., cell line variability, incubation time). Reproducibility studies using standardized protocols (e.g., CLSI guidelines for MIC assays) minimize variability . Meta-analyses of SAR data reveal that electron-donating groups (e.g., -OCH3_3) at C-6/C-7 correlate with reduced off-target effects in cancer cells .

How are advanced purification techniques applied to isolate this compound derivatives?

Advanced Research Focus
Reverse-phase HPLC (C18 columns) with gradient elution (MeCN/H2_2O + 0.1% TFA) resolves polar byproducts, achieving >95% purity for unstable compounds like (Z)-2-(4-oxopent-2-enoyl)quinoline derivatives . Flash chromatography with silica gel (hexane/EtOAc) is preferred for non-polar analogs, while recrystallization in ethanol/water mixtures improves crystal purity .

What role do substituents play in the photophysical properties of this compound complexes?

Advanced Research Focus
Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) redshift absorption maxima (λmax_{\text{max}} 350–400 nm) due to extended conjugation, making these derivatives suitable as fluorescent probes . Metal complexes (e.g., Ru(II)) exhibit tunable emission spectra, with pyrrolidine acting as a σ-donor to stabilize excited states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.